molecular formula C10H16BNO3 B596325 (6-Butoxy-5-methylpyridin-3-yl)boronic acid CAS No. 1256355-20-0

(6-Butoxy-5-methylpyridin-3-yl)boronic acid

Cat. No. B596325
M. Wt: 209.052
InChI Key: CTOSLPPNGNZURB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, can rely on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is a method that can be used .


Molecular Structure Analysis

The molecular formula of “(6-Butoxy-5-methylpyridin-3-yl)boronic acid” is C10H16BNO3 . Its average mass is 209.050 Da, and its monoisotopic mass is 209.122330 Da .


Chemical Reactions Analysis

Borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, are used in cross-coupling reactions . They can also be used in the Petasis Reaction, a multicomponent reaction (MCR) that enables the preparation of amines and their derivatives such as α-amino acids .

Scientific Research Applications

Boronic Acid Drugs Development

Research on boronic acids, including derivatives like (6-Butoxy-5-methylpyridin-3-yl)boronic acid, has expanded significantly over the past two decades, with applications spanning synthetic chemistry to drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has steadily increased, leading to the approval of boronic acid drugs by regulatory bodies like the FDA. These compounds have been recognized for potentially enhancing drug potency or improving pharmacokinetics, with several boronic acid drugs approved and others in clinical trials. This surge in interest is partly due to boronic acids' desirable properties, highlighting their expanding role in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acid derivatives, including (6-Butoxy-5-methylpyridin-3-yl)boronic acid, have been extensively studied for their applications in constructing electrochemical biosensors. These compounds, due to their ability to bind selectively to 1,2- or 1,3-diol residues of sugars, have enabled the development of non-enzymatic glucose sensors and devices for monitoring glycated hemoglobin (HbA1c), fluoride ions, and various biomolecules. Such biosensors offer innovative solutions for sensitive and selective detection in medical diagnostics and environmental monitoring, showcasing the versatility and potential of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Antifungal and Antimicrobial Applications

Boronic acid compounds, by virtue of their unique interactions with biochemicals, demonstrate considerable bioactivity, particularly as antifungals and insecticides. Tavaborole, a boronic acid-based drug, exemplifies this with its approval for treating onychomycosis. The review of literature on boric acid, boronic acid, and tavaborole reveals insights into their antifungal mechanisms, including inhibition of protein synthesis possibly through interactions with ribose-containing moieties. This understanding furthers the development of boronic acids as antimicrobial agents, emphasizing the need for new antimicrobials in addressing resistance challenges (Arvanitis et al., 2020).

Boronic Acid in Sensing and Diagnostics

Boronic acid sensors with double recognition sites have shown significant improvements in binding affinity and selectivity. By leveraging the double recognition sites, these sensors achieve enhanced performance in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. This advancement in sensor technology underlines the potential of boronic acids in developing highly selective and sensitive chemical sensors for various applications, from medical diagnostics to environmental monitoring (Bian et al., 2019).

properties

IUPAC Name

(6-butoxy-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSLPPNGNZURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681730
Record name (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Butoxy-5-methylpyridin-3-yl)boronic acid

CAS RN

1256355-20-0
Record name (6-Butoxy-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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